molecular formula C13H15NO B2748348 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 1248446-21-0

1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2748348
CAS No.: 1248446-21-0
M. Wt: 201.269
InChI Key: HFKHWUCEAWYFEM-UHFFFAOYSA-N
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Description

1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one (CAS: 52438-21-8) is an α,β-unsaturated ketone with a pyrrolidine moiety substituted at the 3-position with a phenyl group. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.2643 g/mol . The compound adopts an (E)-configuration due to the conjugation of the enone system, as confirmed by spectroscopic and crystallographic analyses. This structure confers unique electronic properties, such as a polarized carbonyl group and a planar enone system, which enhance its reactivity in Michael additions and cycloadditions.

Properties

IUPAC Name

1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-9-8-12(10-14)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKHWUCEAWYFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of pyrrolidine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, depending on the reagents and conditions used.

Scientific Research Applications

1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenyl group and pyrrolidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in ): Increase electrophilicity of the enone system, enhancing reactivity in nucleophilic additions.
  • Alkyne vs. Enone: The alkyne in reduces conjugation but improves stability against enzymatic degradation.
  • Hydroxyl/Pyridinyl Substituents : Introduce hydrogen-bonding or ionic interactions, critical for target binding in antimicrobial agents .

Comparison of Yields and Conditions :

Compound Synthetic Route Yield (%) Key Reagents/Conditions References
1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one Mannich reaction + oxidation 65–72 Cinnamaldehyde, pyrrolidine, PCC
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Claisen-Schmidt condensation 70–85 NaOH/ethanol, microwave-assisted
KRAS G12C inhibitors Suzuki-Miyaura coupling 50–60 Pd(OAc)₂, N-ethylpiperidine

Notable Trends:

  • Microwave-assisted synthesis (e.g., ) improves yields and reduces reaction times.
  • Palladium catalysts enable precise functionalization for targeted drug design .

Anticancer Activity

  • 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one : Shows moderate activity against breast cancer cell lines (IC₅₀ = 12–18 μM) via kinase inhibition .
  • Indole Chalcones (e.g., (E)-1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one): Exhibit higher potency (IC₅₀ = 5–8 μM) due to indole’s DNA intercalation ability .

Antimicrobial Activity

  • Pyridinyl Analogues (e.g., ): MIC values of 6.25–12.5 μg/mL against S. aureus via membrane disruption.
  • Nitro-Substituted Derivatives (e.g., ): Photodynamic inactivation of E. coli with >90% efficiency under UV light.

Quantum Chemical Descriptors

DFT studies reveal that electron-withdrawing groups (e.g., nitro, pyridinyl) lower the LUMO energy, enhancing electrophilicity and reactivity in biological systems :

Compound HOMO (eV) LUMO (eV) Dipole Moment (Debye) References
1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one -8.72 -1.15 3.8
(E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one -9.01 -1.98 5.2

Biological Activity

1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H17NC_{14}H_{17}N and a molecular weight of approximately 201.264 g/mol. Its structure features a pyrrolidine ring attached to a propenone moiety, with a phenyl group at the 3-position of the pyrrolidine ring. These structural characteristics contribute to its reactivity and biological properties.

The biological activity of 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The phenyl group and pyrrolidine ring play crucial roles in binding to target proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context of use .

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial activity. A study highlighted its potential as an anti-diabetic agent through molecular docking studies, suggesting inhibitory activity against specific enzymes related to glucose metabolism.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the propenone moiety is particularly relevant in this context, as it can interact with biological macromolecules, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one:

Study Findings
Study 1Investigated the compound's antimicrobial properties, demonstrating significant efficacy against various bacterial strains.
Study 2Explored the anticancer potential through in vitro assays, revealing dose-dependent inhibition of cancer cell growth .
Study 3Conducted molecular docking simulations that indicated potential inhibitory effects on glucose-related enzymes, suggesting anti-diabetic properties.

Synthesis Methods

Various synthetic routes have been developed for producing 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one, highlighting its accessibility for further modifications:

  • Condensation Reactions : Utilizing pyrrolidine derivatives with appropriate aldehydes or ketones.
  • Michael Addition : Employing Michael acceptors to introduce functional groups at specific positions on the pyrrolidine ring.
  • Cross-Coupling Reactions : Leveraging palladium-catalyzed reactions for functionalization.

These methodologies illustrate the compound's versatility in organic synthesis and its potential for modification to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) are synthesized via Claisen-Schmidt condensation using ketones and aldehydes in ethanol with catalytic acid . Continuous-flow reactors can enhance yield and reproducibility by maintaining precise temperature and mixing parameters . Post-synthesis purification typically employs column chromatography or recrystallization, with purity verified via HPLC and melting point analysis.

Q. How can spectroscopic techniques (NMR, IR, HR-MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For instance, the α,β-unsaturated ketone moiety (C=O and C=C) shows distinct deshielding in ¹³C NMR (~190 ppm for carbonyl) .
  • IR : Confirm the enone system via C=O stretching (~1650–1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
  • HR-MS : Validate molecular weight with <1 ppm error. For chalcone analogs, [M+H]⁺ or [M+Na]⁺ adducts are commonly observed .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed via Mercury or OLEX2 .
  • Validation : Check R-factor convergence (target <0.05) and electron density residuals (e.g., Δρmax <1 eÅ⁻³) .

Q. What role do hydrogen bonding and π-π interactions play in stabilizing the crystal lattice?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen bond motifs (e.g., R₂²(8) rings) . Hirshfeld surface analysis quantifies intermolecular contacts:

  • C–H···O/N interactions : Contribute to layered packing in chalcone derivatives .
  • π-π stacking : Measured via centroid distances (3.5–4.0 Å) and dihedral angles (<20°) between aromatic rings .

Q. How can computational methods (DFT, MD) complement experimental data for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Compare theoretical vs. experimental bond lengths (e.g., C=O: ~1.22 Å) and UV-Vis λmax .
  • Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS. Analyze conformational stability of the pyrrolidine ring .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. For powder handling, NIOSH-approved N95 respirators are advised .
  • Engineering Controls : Perform reactions in fume hoods with sash height ≤18 inches. Store in amber glass bottles under inert gas (N₂/Ar) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.